molecular formula C15H21FN2O4S B2369136 1-((3-(4-Fluorophenoxy)propyl)sulfonyl)piperidine-4-carboxamide CAS No. 946214-85-3

1-((3-(4-Fluorophenoxy)propyl)sulfonyl)piperidine-4-carboxamide

Cat. No.: B2369136
CAS No.: 946214-85-3
M. Wt: 344.4
InChI Key: NKPNOFMDCPATAE-UHFFFAOYSA-N
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Description

1-((3-(4-Fluorophenoxy)propyl)sulfonyl)piperidine-4-carboxamide is a chemical compound used in scientific research. It exhibits high perplexity due to its complex structure and burstiness as it offers diverse applications across various fields.

Preparation Methods

The synthesis of 1-((3-(4-Fluorophenoxy)propyl)sulfonyl)piperidine-4-carboxamide involves multiple steps. The preparation typically starts with the reaction of 4-fluorophenol with 3-chloropropylsulfonyl chloride to form 3-(4-fluorophenoxy)propylsulfonyl chloride. This intermediate is then reacted with piperidine-4-carboxamide under suitable conditions to yield the final product. Industrial production methods may involve optimization of reaction conditions to enhance yield and purity.

Chemical Reactions Analysis

1-((3-(4-Fluorophenoxy)propyl)sulfonyl)piperidine-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the fluorophenyl group, using reagents like sodium methoxide.

    Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to yield corresponding carboxylic acids and amines

Scientific Research Applications

1-((3-(4-Fluorophenoxy)propyl)sulfonyl)piperidine-4-carboxamide is used in various scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound is used in studies related to enzyme inhibition and receptor binding.

    Medicine: It is investigated for its potential therapeutic effects in treating certain diseases.

    Industry: The compound finds applications in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-((3-(4-Fluorophenoxy)propyl)sulfonyl)piperidine-4-carboxamide involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

1-((3-(4-Fluorophenoxy)propyl)sulfonyl)piperidine-4-carboxamide can be compared with other similar compounds such as:

    1-(4-Fluorophenylsulfonyl)piperidine: Similar in structure but lacks the carboxamide group.

    1-[(4-Fluorophenyl)sulfonyl]piperidine-3-carboxylic acid: Contains a carboxylic acid group instead of a carboxamide group.

    Piperidine derivatives: Various substituted piperidines with different functional groups.

These comparisons highlight the uniqueness of this compound in terms of its specific functional groups and applications.

Properties

IUPAC Name

1-[3-(4-fluorophenoxy)propylsulfonyl]piperidine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21FN2O4S/c16-13-2-4-14(5-3-13)22-10-1-11-23(20,21)18-8-6-12(7-9-18)15(17)19/h2-5,12H,1,6-11H2,(H2,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKPNOFMDCPATAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)N)S(=O)(=O)CCCOC2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21FN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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